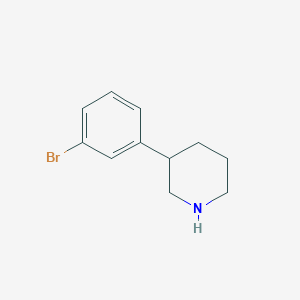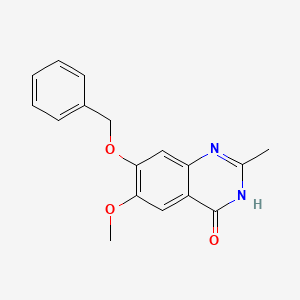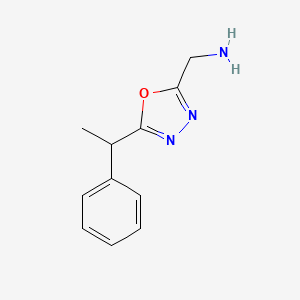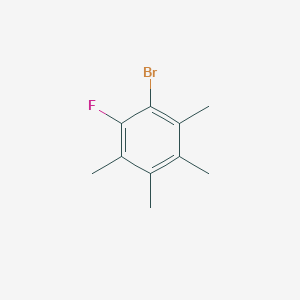
1-Bromo-2-fluoro-3,4,5,6-tetramethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-2-fluoro-3,4,5,6-tetramethylbenzene is an organic compound with the molecular formula C10H12BrF It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, fluorine, and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-fluoro-3,4,5,6-tetramethylbenzene typically involves the bromination and fluorination of tetramethylbenzene. One common method is the electrophilic aromatic substitution reaction, where tetramethylbenzene is treated with bromine and a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) bromide, to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
化学反応の分析
Types of Reactions
1-Bromo-2-fluoro-3,4,5,6-tetramethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The bromine and fluorine atoms can be reduced to form the corresponding hydrogenated compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium amide or potassium thiolate in polar aprotic solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of hydrogenated benzene derivatives.
科学的研究の応用
1-Bromo-2-fluoro-3,4,5,6-tetramethylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1-Bromo-2-fluoro-3,4,5,6-tetramethylbenzene exerts its effects involves its ability to participate in various chemical reactions. The bromine and fluorine atoms can act as leaving groups in substitution reactions, while the methyl groups can undergo oxidation or reduction. The molecular targets and pathways involved depend on the specific reactions and conditions used.
類似化合物との比較
Similar Compounds
- 1-Bromo-2,3,5,6-tetramethylbenzene
- 1-Bromo-2,3,4,5-tetrafluorobenzene
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide
Uniqueness
1-Bromo-2-fluoro-3,4,5,6-tetramethylbenzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties
特性
分子式 |
C10H12BrF |
|---|---|
分子量 |
231.10 g/mol |
IUPAC名 |
1-bromo-2-fluoro-3,4,5,6-tetramethylbenzene |
InChI |
InChI=1S/C10H12BrF/c1-5-6(2)8(4)10(12)9(11)7(5)3/h1-4H3 |
InChIキー |
VRCPVTAFMVAOMJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C(=C1C)F)Br)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


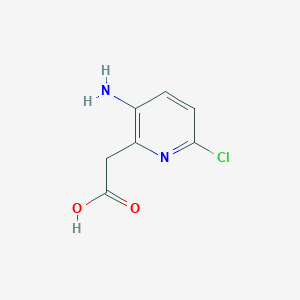
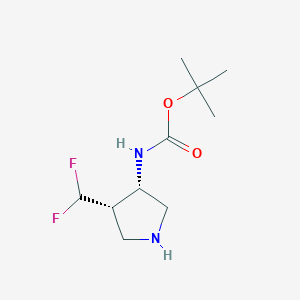


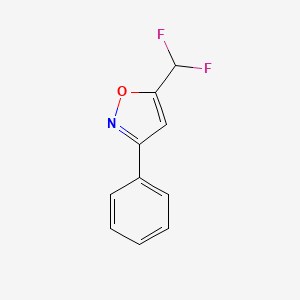
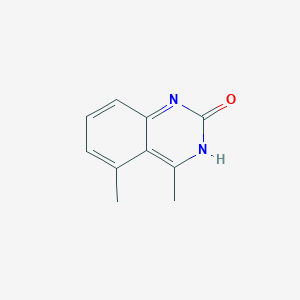
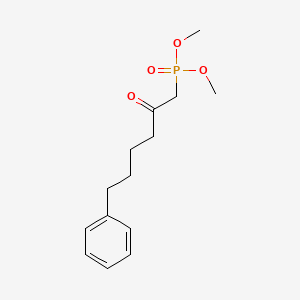
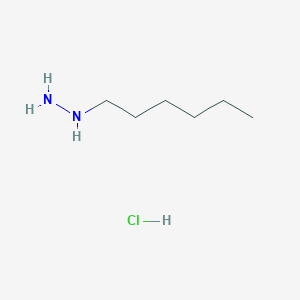
![6-Bromoimidazo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B12973658.png)
